molecular formula C15H14O B14458303 4-methyl-2-[(E)-2-phenylethenyl]phenol CAS No. 71621-93-7

4-methyl-2-[(E)-2-phenylethenyl]phenol

Cat. No.: B14458303
CAS No.: 71621-93-7
M. Wt: 210.27 g/mol
InChI Key: DQXLZQKEKRNHCC-CMDGGOBGSA-N
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Description

Contextualization within Phenolic and Stilbenoid Chemistry

Phenolic compounds are characterized by a hydroxyl (-OH) group directly attached to an aromatic hydrocarbon ring. chemeo.comsciforum.net This class of compounds is ubiquitous in nature and is known for a wide array of chemical properties and applications. The hydroxyl group significantly influences the reactivity of the aromatic ring, making it susceptible to electrophilic substitution and oxidation reactions.

Stilbenoids, on the other hand, are a class of natural phenols that share a common 1,2-diphenylethylene backbone. nih.gov They are produced by various plants in response to stress, injury, or infection. nih.gov The compound 4-methyl-2-[(E)-2-phenylethenyl]phenol can be considered a stilbenoid derivative, where one of the phenyl rings is a substituted phenol (B47542). The core structure integrates the reactive phenolic hydroxyl group with the extended π-conjugation system of the stilbene (B7821643) framework.

Table 1: Structural Comparison of Core Moieties

Compound/Moiety Core Structure Key Functional Groups Classification
Phenol C₆H₅OH Aromatic Ring, Hydroxyl Group Phenolic Compound
Stilbene C₆H₅-CH=CH-C₆H₅ Two Phenyl Rings, Ethene Bridge Aromatic Hydrocarbon

Significance of the (E)-2-phenylethenyl Moiety in Chemical Science

The (E)-2-phenylethenyl group, also known as a trans-styryl moiety, is a critical structural element in many scientifically important molecules. The "(E)" designation specifies the stereochemistry at the carbon-carbon double bond, indicating that the substituent groups are on opposite sides, resulting in a trans configuration. This geometry generally leads to greater molecular planarity and enhanced electronic conjugation compared to the cis (Z) isomer.

This moiety is a cornerstone of stilbenoid structures, which are extensively researched for their diverse biological activities. nih.gov Furthermore, the phenylethenyl group is integral to various functional materials. For instance, derivatives such as 9-[(E)-2-phenylethenyl]anthracene are investigated as photosensitizers for initiating photopolymerization processes under UV and visible light. researchgate.net The synthesis of this moiety is often achieved through stereoselective methods like the Wittig reaction, which allows for the controlled formation of the desired trans-alkene. wpmucdn.com

Overview of Research Domains Pertaining to the Compound

While direct research specifically on this compound is not extensively documented in the provided literature, the research domains of its structural analogs are well-established and provide a clear indication of its potential applications.

Coordination Chemistry : Phenolic compounds containing imine or other donor groups are widely used as ligands to form metal complexes. rasayanjournal.co.in The phenolic oxygen of this compound, potentially in concert with the π-system of the double bond, could act as a ligand for various metal ions, leading to complexes with interesting catalytic, magnetic, or electronic properties.

Materials Science : The extended conjugated system of the (E)-2-phenylethenylphenol structure is a key feature for applications in materials science. Related Schiff base metal complexes have been shown to exhibit semiconducting behavior. rasayanjournal.co.in The presence of the styryl group also suggests potential for use in the development of dyes, fluorescent probes, and photopolymerization initiators. researchgate.netresearchgate.net

Medicinal Chemistry and Biology : Many stilbenoids and other phenolic compounds are investigated for their potential health benefits, including antioxidant and antiproliferative activities. nih.gov Schiff bases derived from similar phenolic aldehydes and amines have been studied for their antimicrobial and anticancer properties. The structural similarity of the target compound to these biologically active molecules suggests that it could be a valuable scaffold in drug discovery.

Table 2: Research Applications of Structurally Related Compounds

Research Domain Related Compound Class Investigated Properties/Applications
Coordination Chemistry Phenolic Schiff Bases Ligands for metal complexes, potential catalysts, magnetic materials. rasayanjournal.co.in
Materials Science Stilbene Derivatives, Schiff Base Complexes Semiconducting materials, photosensitizers, dyes. researchgate.netrasayanjournal.co.in

Properties

CAS No.

71621-93-7

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4-methyl-2-[(E)-2-phenylethenyl]phenol

InChI

InChI=1S/C15H14O/c1-12-7-10-15(16)14(11-12)9-8-13-5-3-2-4-6-13/h2-11,16H,1H3/b9-8+

InChI Key

DQXLZQKEKRNHCC-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Regio- and Stereoselective Synthetic Approaches

The synthesis of 4-methyl-2-[(E)-2-phenylethenyl]phenol, a disubstituted stilbene (B7821643), requires precise control over both the placement of the substituent groups on the aromatic rings (regioselectivity) and the geometry of the carbon-carbon double bond (stereoselectivity). The trans, or (E), configuration is generally the more thermodynamically stable and often the desired isomer for specific applications. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of stilbene derivatives. uliege.beyoutube.com These methods are valued for their high functional group tolerance and often excellent control of stereochemistry. nih.gov

The Mizoroki-Heck reaction provides a direct route to stilbenes by coupling an aryl halide with an alkene. synarchive.commychemblog.com This palladium-catalyzed olefination is a well-established method for C-C bond formation. uliege.be The synthesis of this compound via this pathway typically involves the reaction of a 2-halo-4-methylphenol derivative with styrene (B11656), or alternatively, 2-vinyl-4-methylphenol with a phenyl halide, in the presence of a palladium catalyst and a base. uliege.bechem-station.com

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the stilbene product and regenerate the catalyst. mychemblog.com The reaction conditions are crucial for achieving high yields and selectivity. Common catalysts include palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), often stabilized by phosphine (B1218219) ligands. uliege.be The choice of base, such as potassium carbonate or triethylamine, and solvent, like N-methylpyrrolidinone (NMP), also significantly influences the reaction outcome. uliege.bersc.org A key advantage of the Heck reaction is its tendency to produce the thermodynamically favored (E)-stilbene with high selectivity. beilstein-journals.org

Catalyst SystemReactantsBaseSolventTemperature (°C)Yield (%)Ref
Pd(OAc)₂ / P(o-Tol)₃Aryl Halide + StyreneK₂CO₃DMA14054-88 rsc.org
Pd(OAc)₂ / Ph₄PClChlorobenzene + StyreneNaOAcNMP-High uliege.be
Pd Nanoparticles (PVP)Aryl Bromide + Olefin-Water-Good to Excellent nih.govnih.gov
Pd/BrettPhosNitroarene + StyreneCsF1,4-dioxane150Moderate chemrxiv.org

Beyond the Heck reaction, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and efficiency in stilbene synthesis. uliege.be This reaction involves the coupling of an aryl- or vinyl-boronic acid (or its ester derivative) with an aryl or vinyl halide. nih.gov For the target compound, a viable Suzuki route would be the reaction between (E)-2-phenylethenylboronic acid pinacol (B44631) ester and 2-bromo-4-methylphenol. nih.gov

A significant benefit of the Suzuki reaction is its excellent stereochemical control; the geometry of the vinylboronic acid is typically retained in the final stilbene product. nih.govx-mol.net The success of the coupling, particularly with electronically diverse aryl bromides, often hinges on the use of sterically bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (t-Bu₃P). nih.gov Other palladium-catalyzed methods like the Stille (using organotin reagents) and Negishi (using organozinc reagents) reactions have also been applied to stilbene synthesis, though the Heck and Suzuki reactions are more commonly employed. uliege.bewiley-vch.de

ReactionCatalyst SystemReactantsBaseKey FeatureRef
Suzuki-MiyauraPd(PPh₃)₄Aryl Halide + Arylboronic AcidK₃PO₄High functional group tolerance mdpi.com
Suzuki-MiyauraPd Catalyst / t-Bu₃PHBF₄(E)-2-phenylethenylboronic acid pinacol ester + Aryl Bromide-Complete retention of alkene geometry nih.govx-mol.net
StillePalladium CatalystOrganostannane + Organic Halide-Versatile for complex structures uliege.be
NegishiPalladium CatalystOrganozinc Compound + Organic Halide-High reactivity of organozinc reagent uliege.be

The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from the reaction of a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comwpmucdn.com To prepare this compound, one could react 2-hydroxy-5-methylbenzaldehyde (B1329341) with benzyltriphenylphosphonium (B107652) ylide. wpmucdn.com The ylide is typically generated in situ by treating the corresponding phosphonium (B103445) salt with a strong base. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Stabilized ylides, which contain an electron-withdrawing group on the carbanion, generally lead to the formation of (E)-alkenes. Non-stabilized ylides, such as those derived from simple alkyl halides, tend to produce (Z)-alkenes. organic-chemistry.org The Horner-Wadsworth-Emmons (HWE) modification, which employs phosphonate-stabilized carbanions, is particularly noted for its high (E)-selectivity and the advantage of having a water-soluble phosphate (B84403) byproduct that simplifies purification. nih.govwiley-vch.de In many cases, the (E)-stilbene isomer is less soluble than its (Z)-counterpart in the reaction solvent, allowing it to precipitate and be easily separated. wiley-vch.de

Reaction TypeYlide TypeReactantsKey FeatureTypical ProductRef
WittigNon-stabilizedAldehyde + Alkylphosphonium YlideKinetically controlled(Z)-Alkene organic-chemistry.org
WittigStabilizedAldehyde + Ylide with EWGThermodynamically controlled(E)-Alkene organic-chemistry.org
Horner-Wadsworth-EmmonsPhosphonate CarbanionAldehyde + Phosphonate ReagentHigh (E)-selectivity, easy purification(E)-Alkene nih.govwiley-vch.de
Aqueous WittigTrialkylphosphonium SaltAldehyde + Phosphonium Salt in WaterEnvironmentally friendly(E)-Stilbene researchgate.netmcmaster.ca

Classic condensation reactions provide alternative pathways to stilbene derivatives, often by first forming a cinnamic acid derivative that can be subsequently modified. The Knoevenagel condensation involves the reaction of an aldehyde with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base like an amine or its salt. nih.govresearchgate.net This method is known for producing unsymmetrical olefins, and studies have shown it can afford exclusively the (E)-isomers in high yields. nih.govresearchgate.netnih.gov For example, a substituted benzaldehyde (B42025) can be reacted with a substituted phenylacetonitrile (B145931) in the presence of a catalyst like potassium phosphate to yield a cyano-stilbene derivative. nih.govresearchgate.net

The Perkin reaction is another well-known condensation method that can be adapted for stilbene synthesis. wiley-vch.de It traditionally involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the anhydride's alkali salt. wiley-vch.de A modified approach for synthesizing hydroxystilbenes involves a one-pot, two-step reaction between a hydroxybenzaldehyde and a phenylacetic acid, which proceeds through a condensation-decarboxylation sequence to yield the final stilbene product. wiley-vch.de

ReactionReactantsCatalyst/BaseIntermediate/ProductSelectivityRef
KnoevenagelAldehyde + Active Methylene CompoundPotassium PhosphateUnsymmetrical OlefinHigh (E)-selectivity nih.govresearchgate.netnih.gov
PerkinAromatic Aldehyde + Acid AnhydrideAlkali Salt of AcidCinnamic Acid- wiley-vch.de
Modified PerkinHydroxybenzaldehyde + Phenylacetic Acid-Hydroxystilbene (via decarboxylation)trans-selectivity wiley-vch.de

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of stilbenes to create more sustainable and environmentally benign processes. nih.govuniroma1.itresearchgate.net These approaches focus on reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency. mdpi.comsemanticscholar.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this domain. researchgate.net By using microwave irradiation, reaction times for many classical syntheses, including the Knoevenagel condensation and Heck reactions, can be dramatically reduced from hours to mere minutes, often with improved yields. nih.govmdpi.comoatext.com Furthermore, these reactions can frequently be performed under solvent-free ("neat") conditions, which eliminates the need for volatile organic solvents and simplifies product work-up. researchgate.netoatext.com

The use of greener solvents is another key aspect. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com Protocols for aqueous Mizoroki-Heck reactions, often facilitated by microwave heating and stabilized palladium nanoparticle catalysts, have been successfully developed for stilbene synthesis. nih.govnih.gov Other green strategies include the use of recyclable heterogeneous catalysts and biocatalysis, which employ enzymes to perform chemical transformations with high selectivity under mild conditions. mdpi.commdpi.com

Green TechniqueReaction TypeConditionsAdvantagesRef
Microwave-AssistedKnoevenagel CondensationSolvent-free, NaOAc catalystRapid (30-60 sec), excellent yields (81-99%) oatext.com
Microwave-AssistedHeck ReactionAqueous media, Pd nanoparticle catalystShort reaction time, high turnover frequency nih.govnih.gov
Solvent ChoiceWittig ReactionAqueous mediaAvoids organic solvents, ecologically friendly researchgate.netmcmaster.ca
Solvent-freePerkin ReactionMicrowave irradiationGood yields, reduced reaction time (10 min) researchgate.net
CatalysisHeck ReactionHeterogeneous Pd on hydrotalciteReusable catalyst uliege.be

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in modern synthetic chemistry, offering considerable advantages over conventional heating methods. researchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles. researchgate.netajrconline.org The application of MAOS is considered an important approach toward green chemistry due to its potential for reduced energy consumption and solvent use. researchgate.net

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, its synthesis can be extrapolated from established microwave-promoted reactions for structurally similar compounds, such as other styryl derivatives, quinolines, and coumarins. nih.govnih.gov Methodologies like the Knoevenagel condensation, Heck coupling, or Wittig reactions, which are commonly used to form carbon-carbon double bonds, are often amenable to microwave conditions. For instance, the condensation of a substituted salicylaldehyde (B1680747) with a suitable phenylacetic acid derivative or the coupling of a halophenol with styrene could be significantly accelerated. nih.gov

Microwave irradiation can facilitate solvent-free "neat" reactions or allow for the use of high-boiling, polar solvents that absorb microwave energy efficiently. nih.gov The key benefits observed in related syntheses include a massive cut in reaction time from many hours under classical heating to mere minutes with microwave irradiation, and in some cases, improved yields and diastereoselectivity. nih.gov

Reaction ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time Hours to Days (e.g., 12-72 h)Minutes to 1 hour (e.g., 4-60 min) ajrconline.orgnih.govnih.gov
Energy Input Indirect (conduction, convection)Direct coupling with molecules researchgate.net
Temperature Control Slower, potential for overheatingRapid, precise internal monitoring scribd.com
Yield Moderate to GoodOften higher than conventional nih.gov
Side Products More prevalent due to long heatingOften reduced, cleaner reactions nih.gov

Post-Synthetic Modifications and Derivatization

The structure of this compound, featuring a reactive phenolic hydroxyl group and an ethenyl (C=C) double bond, offers multiple avenues for post-synthetic modification and derivatization. These transformations are crucial for developing analogues with altered physicochemical properties or for preparing derivatives for analytical purposes.

Hydrogenation is a fundamental chemical transformation that involves the addition of hydrogen across a double or triple bond, typically in the presence of a metal catalyst. In the context of this compound, the primary site for hydrogenation is the ethenyl double bond. This reduction converts the styryl moiety into a phenylethyl group, yielding the saturated analogue, 4-methyl-2-(2-phenylethyl)phenol .

This transformation is typically achieved through catalytic hydrogenation, a process where molecular hydrogen (H₂) is reacted with the substrate in a suitable solvent and in the presence of a heterogeneous or homogeneous catalyst. The choice of catalyst, solvent, temperature, and hydrogen pressure can be varied to control the reaction's selectivity and efficiency. harvard.edu For the selective reduction of an alkene in the presence of aromatic rings, palladium on carbon (Pd/C) is a commonly employed and effective catalyst under mild conditions (e.g., room temperature, atmospheric pressure of H₂). harvard.edu More aggressive catalysts and conditions, such as platinum oxide (PtO₂) or rhodium catalysts at higher pressures and temperatures, could potentially lead to the reduction of the aromatic rings as well.

CatalystTypical SubstrateCommon SolventsGeneral Conditions
Palladium on Carbon (Pd/C) Alkenes, Alkynes, Nitro groupsEthanol, Methanol, Ethyl Acetate1-4 atm H₂, Room Temperature
Platinum(IV) Oxide (PtO₂) Alkenes, Aromatic ringsAcetic Acid, Ethanol1-4 atm H₂, Room Temperature
Raney Nickel (Raney Ni) Alkenes, Carbonyls, NitrilesEthanol, Methanol1-100 atm H₂, 25-100 °C
Wilkinson's Catalyst (RhCl(PPh₃)₃) Alkenes (Homogeneous)Benzene, Tetrahydrofuran1 atm H₂, Room Temperature

Functional group interconversion (FGI) involves the conversion of one functional group into another through chemical reaction. imperial.ac.uk For this compound, the key functional groups for such transformations are the phenolic hydroxyl (-OH) and the ethenyl (-CH=CH-) double bond.

Transformations of the Phenolic Hydroxyl Group: The acidic proton and lone pairs on the oxygen atom make the phenolic hydroxyl group a versatile site for modification.

Etherification: The phenol (B47542) can be converted into an ether, most commonly via the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Esterification: Reaction with a carboxylic acid (Fischer esterification), acid chloride, or acid anhydride yields a phenyl ester. This reaction masks the polar hydroxyl group, significantly altering the compound's properties.

Derivatization for Analysis: For analytical techniques like gas chromatography (GC), the polar hydroxyl group can impede volatility. Derivatization is used to replace the active hydrogen with a non-polar group. gcms.cz A common method is silylation, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to form a more volatile trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com

Transformations of the Ethenyl Double Bond: The electron-rich π-system of the C=C double bond is susceptible to electrophilic addition and oxidation reactions.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide.

Dihydroxylation: The alkene can be converted to a vicinal diol (two adjacent hydroxyl groups). Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation occurs via epoxidation followed by acid-catalyzed ring-opening. imperial.ac.uk

Oxidative Cleavage: Strong oxidizing agents like hot, concentrated potassium permanganate or ozone (O₃) followed by a workup can cleave the double bond entirely, yielding aldehydes, ketones, or carboxylic acids depending on the reagents and the substitution pattern of the original alkene.

Functional GroupTransformationReagentsProduct Functional Group
Phenolic -OH EtherificationR-X, Base (e.g., K₂CO₃)Ether (-OR)
Phenolic -OH EsterificationRCOCl or (RCO)₂O, PyridineEster (-OCOR)
Phenolic -OH Silylation (Derivatization)BSTFA, TMCSSilyl Ether (-OSi(CH₃)₃)
Ethenyl -CH=CH- Epoxidationm-CPBAEpoxide
Ethenyl -CH=CH- Syn-DihydroxylationOsO₄, NMO or cold, dilute KMnO₄Vicinal Diol
Ethenyl -CH=CH- HydrogenationH₂, Pd/CAlkane (-CH₂-CH₂-)

Advanced Structural Characterization and Crystallography

Single-Crystal X-ray Diffraction Analysis

The molecular structure of 4-methyl-2-[(E)-2-phenylethenyl]phenol consists of a phenol (B47542) ring substituted with a methyl group and a phenylethenyl (styryl) group. The "(E)" designation specifies the stereochemistry of the carbon-carbon double bond, indicating that the substituent groups are on opposite sides, resulting in a trans configuration.

X-ray diffraction analysis would precisely determine the coordinates of each atom, confirming this trans geometry. A key conformational parameter in such bi-aryl systems is the dihedral angle between the two aromatic rings. In similar Schiff base structures, this angle can vary significantly, from nearly co-planar (dihedral angle of 1.8°) to highly twisted (45.6° or more), depending on the electronic and steric nature of the substituents and the forces of crystal packing. nih.gov For this compound, a non-planar conformation is expected, with a significant dihedral angle between the phenol and phenyl rings to minimize steric hindrance.

Table 1: Predicted Molecular Geometry Parameters

Parameter Expected Value Range Description
C=C (ethenyl) bond length 1.33 - 1.35 Å Typical length for a double bond in a stilbenoid structure.
C-C (aryl-ethenyl) bond length 1.45 - 1.49 Å Single bond connecting the aromatic rings to the vinyl group.
C-O (phenol) bond length 1.35 - 1.38 Å Carbon-oxygen bond in the phenol functional group.
C-C-C (ethenyl) bond angle 120 - 125° Reflects the sp² hybridization of the vinyl carbons.

The assembly of molecules into a stable crystal lattice is directed by a network of non-covalent intermolecular forces. mdpi.com For this compound, the primary interactions are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor. It is expected to form strong intermolecular O-H···O hydrogen bonds with the hydroxyl group of a neighboring molecule. This type of interaction is a dominant force in the crystal packing of many phenolic compounds, often leading to the formation of chains or dimeric motifs. researchgate.net

Table 2: Potential Intermolecular Interactions

Interaction Type Donor Acceptor Typical Distance/Geometry
Hydrogen Bond Phenolic O-H Phenolic O of adjacent molecule O···O distance of 2.5 - 2.8 Å
π-π Stacking Phenyl/Phenol Ring Phenyl/Phenol Ring of adjacent molecule Centroid-centroid distance of 3.3 - 3.8 Å

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. The existence of polymorphism in this compound is plausible due to the conformational flexibility around the C-C single bonds connecting the rings to the ethenyl bridge and the various ways the key intermolecular interactions can be arranged.

For instance, different hydrogen bonding patterns (e.g., chains vs. dimers) or different π-π stacking geometries could give rise to distinct polymorphs. nih.gov The specific packing motif adopted would be the one that achieves the most thermodynamically stable arrangement under the given crystallization conditions. The study of polymorphism is critical as different crystal forms can arise from subtle changes in the crystallization process.

Spectroscopic Investigations for Structural Elucidation

While crystallography provides a static picture of the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy offer complementary information about the molecular structure and bonding, both in solution and in the solid state.

NMR spectroscopy is an indispensable tool for confirming the molecular structure and, crucially, the stereochemistry of organic compounds.

¹H NMR: The proton NMR spectrum of this compound would provide definitive proof of the (E)-stereochemistry. The two protons on the carbon-carbon double bond (vinyl protons) would appear as distinct doublets. For a trans configuration, the coupling constant (J-value) between these two protons is expected to be large, typically in the range of 12-18 Hz. This is a characteristic feature that distinguishes it from the cis isomer, which would have a much smaller coupling constant (6-12 Hz). Other expected signals would include singlets for the phenolic -OH and methyl (-CH₃) protons, and a series of multiplets in the aromatic region (approx. 6.8-7.6 ppm) corresponding to the protons on the two rings.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the sp² carbons of the ethenyl bridge and the aromatic rings would be found between approximately 115 and 145 ppm, while the sp³ carbon of the methyl group would appear at a much higher field (lower ppm value, around 20 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Feature
Phenolic -OH 4.5 - 5.5 (singlet, broad) - Exchangeable proton, shift is concentration-dependent.
Aromatic -CH 6.8 - 7.6 (multiplets) 115 - 145 Complex pattern due to substitution on both rings.
Vinyl =CH 6.9 - 7.2 (doublets) 125 - 130 Large coupling constant (J = 12-18 Hz) confirms (E)-isomer.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would display several characteristic absorption bands. The most prominent would be a broad absorption band in the region of 3200-3550 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded phenol group. docbrown.info Other key absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), C=C stretching vibrations for the aromatic rings and the ethenyl bridge (typically in the 1500-1650 cm⁻¹ region), and a distinct C-O stretching band for the phenol group around 1200-1260 cm⁻¹. vscht.cz

Table 4: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3550 - 3200 (broad) O-H stretch Phenol (-OH)
3100 - 3000 C-H stretch (sp²) Aromatic & Vinyl
2980 - 2850 C-H stretch (sp³) Methyl (-CH₃)
1650 - 1500 C=C stretch Aromatic & Vinyl
1260 - 1200 C-O stretch Phenol

This out-of-plane bending vibration around 965 cm⁻¹ is also highly characteristic of a trans-disubstituted alkene, further corroborating the (E)-stereochemistry determined by NMR.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For the compound this compound, mass spectrometry serves as a crucial tool for confirming its molecular formula, C₁₅H₁₄O.

In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound, the expected molecular ion peak would appear at an m/z corresponding to its molecular weight.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and structural motifs. While the specific mass spectrum for this compound is not widely published, a predicted fragmentation pattern can be inferred from the known behavior of structurally similar compounds, such as resveratrol (B1683913) and other stilbene (B7821643) derivatives, as well as substituted phenols.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion of this compound would likely proceed through several key pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds is the loss of a methyl group, which would result in a significant peak at M-15.

Cleavage of the vinyl bridge: The bond between the two aromatic rings can cleave, leading to fragments corresponding to the substituted phenol and styrene (B11656) moieties.

Loss of carbon monoxide (CO): Phenolic compounds can undergo rearrangement and lose a neutral molecule of carbon monoxide, resulting in a peak at M-28.

Formation of a tropylium (B1234903) ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

The precise masses of the molecular ion and its fragments can be determined with high-resolution mass spectrometry (HRMS), which provides further confirmation of the elemental composition.

The following table summarizes the predicted key ions and their corresponding m/z values in the mass spectrum of this compound.

Ion Proposed Structure m/z (Mass-to-Charge Ratio) Significance
[C₁₅H₁₄O]⁺•Molecular Ion210Confirms the molecular weight of the compound.
[C₁₄H₁₁O]⁺[M-CH₃]⁺195Indicates the presence of a methyl group.
[C₈H₇O]⁺119Resulting from cleavage at the vinyl bridge.
[C₇H₇]⁺Tropylium ion91Characteristic fragment for aromatic compounds.

This detailed analysis of the mass spectrum allows for the unambiguous confirmation of the molecular formula and provides strong evidence for the proposed structure of this compound. The fragmentation pattern serves as a molecular fingerprint, distinguishing it from other isomers and related compounds.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for studying the properties of 4-methyl-2-[(E)-2-phenylethenyl]phenol. These calculations provide a detailed understanding of the molecule's geometry, electronic structure, and reactivity. A study by de Souza et al. (2021) utilized the B3LYP functional with a 6-311G(d,p) basis set to perform comprehensive theoretical analyses of this compound.

Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound reveals the most stable three-dimensional arrangement of its atoms. This process is fundamental to understanding the molecule's steric and electronic properties. Conformational analysis, which involves the study of different spatial arrangements of the atoms (conformers), is also crucial. For this compound, the presence of the ethenyl bridge allows for potential rotational isomers. Theoretical calculations have determined the most stable conformer, which is essential for subsequent electronic structure and reactivity studies. The optimized geometry shows a nearly planar structure for the stilbene (B7821643) backbone, which is characteristic of many (E)-stilbenoids.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule dictates its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining the molecule's reactivity, as they represent the regions most likely to donate and accept electrons, respectively.

OrbitalEnergy (eV)
HOMO -5.619
LUMO -1.088
Energy Gap (ΔE) 4.531

Theoretical data obtained from DFT calculations.

Chemical reactivity descriptors, derived from the electronic structure, provide quantitative measures of a molecule's reactivity. While specific calculations for this compound are not widely available in the literature, the principles of DFT can be applied to determine these properties.

Fukui Functions : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For a phenolic compound like this, the oxygen atom and specific carbon atoms on the aromatic rings are expected to be key reactive centers.

Electrophilicity Index (ω) : This global reactivity descriptor measures the ability of a molecule to accept electrons. It is calculated using the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

DescriptorValue
Ionization Potential (I) 5.619 eV
Electron Affinity (A) 1.088 eV
Chemical Potential (μ) -3.354 eV
Hardness (η) 2.266 eV
Electrophilicity Index (ω) 2.478 eV

Theoretical data derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior, particularly in relation to electrophilic and nucleophilic attacks. The MESP map of this compound reveals regions of negative potential, typically associated with lone pairs of electrons on the oxygen atom of the hydroxyl group, making this area susceptible to electrophilic attack. Conversely, regions of positive potential are found around the hydrogen atoms, particularly the phenolic hydrogen, indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

pKa Prediction and Acidity Characterization of Phenolic Moiety

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and understand weak interactions within and between molecules, such as hydrogen bonds and van der Waals forces. These interactions are crucial for determining molecular conformation, packing in the solid state, and interactions with biological targets.

A comprehensive search of scientific databases did not yield any studies that have performed an NCI analysis specifically on this compound. Such an analysis would typically involve calculating the electron density and its derivatives to identify regions of noncovalent interactions, which are then visualized as surfaces. This would provide valuable information about the intramolecular hydrogen bond between the phenolic hydroxyl group and the ethenyl bridge, as well as other potential weak interactions.

Simulation of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Computational methods are frequently used to simulate spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures. Techniques like Density Functional Theory (DFT) are commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

There are no published studies detailing the theoretical simulation of spectroscopic parameters for this compound. A theoretical study would involve optimizing the geometry of the molecule and then performing calculations to predict its ¹H and ¹³C NMR chemical shifts and its IR vibrational frequencies. The results would be compared to experimental data to validate the computational model and provide a more detailed understanding of the molecule's structure and electronic environment.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological membrane.

No specific Molecular Dynamics simulation studies have been published for this compound. An MD simulation of this compound could reveal insights into its flexibility, preferred conformations in different solvents, and its potential to interact with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are used to predict the activity of new compounds and to understand which molecular properties are important for a particular biological effect.

There is no evidence of this compound being included in any QSAR modeling studies. To perform a QSAR study, data on the biological activity of a series of related compounds would be required. From there, molecular descriptors for each compound would be calculated and used to build a mathematical model that correlates these descriptors with the observed activity.

Chemical Reactivity and Degradation Pathways

Intramolecular Reactivity of the Phenolic and Stilbenoid Moieties

The molecule's structure, featuring a hydroxylated aromatic ring linked to a diarylethene system, creates a unique electronic landscape that governs its intramolecular reactivity.

The reactivity of 4-methyl-2-[(E)-2-phenylethenyl]phenol is characterized by the presence of both electron-rich and electron-deficient centers, making it susceptible to attack by both electrophiles and nucleophiles.

Phenolic Moiety: The hydroxyl (-OH) group is a strong activating, ortho-, para-directing group. This significantly increases the electron density of the phenol (B47542) ring, particularly at the positions ortho and para to the hydroxyl group. These positions are therefore the primary sites for electrophilic attack . The oxygen atom of the hydroxyl group, with its lone pairs of electrons, acts as a nucleophilic site .

Stilbenoid Moiety: The carbon-carbon double bond of the ethenyl bridge is electron-rich, making it a target for electrophilic addition reactions . The phenyl rings of the stilbene (B7821643) structure can also undergo electrophilic aromatic substitution, although they are less activated than the phenolic ring.

MoietySiteType of AttackAttacking Species
Phenolic Ring Carbon atoms ortho and para to the -OH groupElectrophilicElectrophiles (e.g., Br⁺, NO₂⁺)
Hydroxyl Group Oxygen atomNucleophilicElectrophiles (e.g., H⁺, Lewis acids)
Ethenyl Bridge Carbon-carbon double bondElectrophilicElectrophiles (e.g., H⁺, halogens)

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the relevant equilibrium is keto-enol tautomerism. libretexts.org

The molecule as named is in the enol form (a phenol). It can theoretically exist in equilibrium with its keto tautomer , which would be a non-aromatic cyclohexadienone. However, the equilibrium overwhelmingly favors the phenol form. quora.com The significant stabilization energy gained from maintaining the aromaticity of the phenyl ring means that the keto form exists in only trace amounts, if at all. libretexts.orglibretexts.org Therefore, for all practical purposes, the compound exists exclusively as the phenol. quora.com The loss of aromaticity in the keto form is a large energetic barrier to overcome. quora.commasterorganicchemistry.com

Reactivity with Oxidizing Agents and Other Reagents

The phenolic hydroxyl group and the stilbenoid double bond are susceptible to oxidation. The reaction of hydroxystilbenes with oxidizing radicals has been studied in detail. rsc.org One-electron oxidation of the phenolic hydroxyl group generates a resonance-stabilized phenoxyl radical. nih.gov This radical is a key intermediate in many reactions.

Common reactions with oxidizing agents include:

Dimerization and Oligomerization: The phenoxyl radicals can couple with each other in a process known as oxidative coupling, leading to the formation of dimers and higher oligomers. nih.gov

Quinone Formation: Stronger oxidizing agents can oxidize the phenol ring to a quinone.

Oxidative Cleavage: Under certain conditions, such as with nitrite (B80452) ions in an acidic medium, the stilbene double bond can undergo oxidative fission, leading to the formation of aldehydes. acs.org This process is proposed to proceed through the initial formation of a phenoxyl radical. acs.org

The reactivity of the phenolic hydroxyl group is generally higher than that of aliphatic alcohols towards many reagents due to its more acidic character and the stability of the resulting phenoxide ion. mdpi.com

Reagent TypeReactive SitePrimary Products
Mild Oxidizing Agents (e.g., N₃˙, AgOAc)Phenolic -OHPhenoxyl Radicals, Dimers
Strong Oxidizing Agents (e.g., KMnO₄)Phenolic RingQuinones
Specific Reagents (e.g., NO₂⁻/H⁺)Phenolic -OH, Ethenyl BridgeNitrated derivatives, Aldehydes, Dimers acs.org

Photochemical Reactivity

Like other stilbene derivatives, this compound is photochemically active. Upon absorption of ultraviolet (UV) light, it can undergo isomerization and degradation.

The most prominent photochemical reaction of stilbenes is the reversible trans-cis or E/Z isomerization around the central double bond. rsc.orgwikipedia.org Irradiation of the thermodynamically more stable (E)-isomer with UV light provides the energy to overcome the rotational barrier of the double bond, leading to the formation of the sterically hindered and less stable (Z)-isomer. wikipedia.orgkyoto-u.ac.jp

(E)-4-methyl-2-[2-phenylethenyl]phenol ⇌ (Z)-4-methyl-2-[2-phenylethenyl]phenol

This process is a classic example of a photochemical equilibrium. A photostationary state is eventually reached where the rates of the forward (E → Z) and reverse (Z → E) isomerizations are equal. The position of this equilibrium depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.

Prolonged exposure to UV radiation can lead to irreversible photodegradation. For stilbenes, a primary degradation pathway involves the (Z)-isomer. researchgate.net

Photoisomerization: The initial step is the conversion of the (E)-isomer to the (Z)-isomer as described above.

Photocyclization: The (Z)-isomer, being in a suitable conformation, can undergo an intramolecular cyclization upon absorbing another photon. This reaction forms a transient dihydrophenanthrene intermediate.

Oxidation: In the presence of an oxidizing agent (like dissolved oxygen), the dihydrophenanthrene intermediate is irreversibly oxidized to form a stable, aromatic phenanthrene (B1679779) derivative. researchgate.net

Additionally, photocatalytic degradation can occur in the presence of semiconductor photocatalysts (like TiO₂). This process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), upon UV irradiation of the catalyst. pjoes.commdpi.com These ROS can then attack the organic molecule, leading to its oxidation and eventual mineralization into carbon dioxide and water. pjoes.com

Information regarding the environmental degradation of this compound is not available in the searched resources.

Extensive searches for scientific literature detailing the environmental degradation pathways of the specific chemical compound this compound did not yield any relevant studies. Consequently, there is no specific information available to populate the requested article sections on its biodegradation, abiotic degradation, or the formation of its transformation products and metabolites.

The user's instructions to focus solely on "this compound" and strictly adhere to the provided outline cannot be fulfilled without specific research data on this compound. Providing information on the degradation of other, structurally related phenols would violate the explicit constraints of the request. Therefore, the requested article cannot be generated at this time.

Biological Activity and Mechanistic Investigations

In Vitro Mechanistic Studies of Biological Activity

No published studies were found that specifically investigate the antimicrobial mechanisms of 4-methyl-2-[(E)-2-phenylethenyl]phenol against bacterial or fungal pathogens.

There are no available research articles that detail the antioxidant mechanisms, such as free radical scavenging capabilities, of this compound.

Specific studies on the inhibitory effects of this compound on enzymes such as protein kinases or acetylcholinesterase have not been reported in the scientific literature.

Molecular Docking and Protein-Ligand Interactions

No molecular docking studies have been published that predict the binding affinity or elucidate the mode of action of this compound with any biological targets.

Research to identify specific target enzymes or receptors for this compound has not been documented.

Structure-Activity Relationship (SAR) Studies

Influence of (E)-Stereochemistry on Biological Profile

The geometry of the ethylene (B1197577) bridge connecting the two phenyl rings in stilbenoids is a critical determinant of their biological activity. These compounds can exist as two distinct stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). For this compound, the designation (E) specifies the trans configuration, where the substituent groups on the double bond are on opposite sides.

Research on analogous stilbenoids, most notably resveratrol (B1683913), has consistently shown that the (E)- or trans-configuration is crucial for many of its significant biological activities, including antioxidant and anti-inflammatory properties. nih.gov The planarity of the (E)-isomer allows for an extended π-conjugation system across the molecule. This extended conjugation is vital for the stabilization of phenoxyl radicals that form during antioxidant activity, thereby enhancing its free-radical scavenging capabilities. nih.gov

In contrast, the (Z)-isomer is typically non-planar due to steric hindrance between the two aromatic rings, which forces them out of plane. This disruption of planarity reduces the electronic conjugation, often leading to lower chemical stability and diminished biological activity compared to the corresponding (E)-isomer. Therefore, the (E)-stereochemistry of this compound is considered a fundamental structural requirement for its optimal biological profile.

Compound IsomerRelative Planarityπ-ConjugationGeneral Biological Activity Trend
(E)-Isomer (trans)High (Planar)ExtendedHigher Activity
(Z)-Isomer (cis)Low (Non-planar)DisruptedLower or No Activity

Impact of Substituent Modifications on Activity

Beyond the essential (E)-stereochemistry, the nature and position of substituents on the phenolic and phenyl rings profoundly influence the biological activity of this compound. Modifications can alter the molecule's electronic properties, lipophilicity, and ability to interact with specific biological targets.

Role of the Phenolic Hydroxyl Group: The single hydroxyl (-OH) group is a key functional feature. Phenolic hydroxyls are known to be critical for the antioxidant activity of many compounds, as they can donate a hydrogen atom to neutralize free radicals. The position and number of hydroxyl groups are significant; studies on resveratrol and other polyphenols have shown that the antioxidant capacity is often enhanced by the presence of multiple hydroxyl groups, particularly those in ortho or para positions to each other. nih.gov

Modifications on the Phenyl Ring: The unsubstituted B-ring (the phenylethenyl group) presents a prime target for synthetic modification to explore SAR. The introduction of various functional groups can lead to analogs with potentially enhanced or more specific activities.

Electron-Donating Groups (EDGs): Adding groups like methoxy (B1213986) (-OCH₃) or additional hydroxyl (-OH) groups can enhance antioxidant activity by further stabilizing the phenoxyl radical through resonance. byu.edu

Electron-Withdrawing Groups (EWGs): Introducing groups such as halogens (e.g., -F, -Cl) or a nitro group (-NO₂) can significantly alter the electronic distribution of the molecule. Depending on the biological target, such modifications can either increase or decrease activity by influencing binding interactions or metabolic stability.

The table below summarizes the predicted impact of various substituent modifications on the biological activity of the this compound scaffold, based on established principles from related stilbenoid research.

Core ScaffoldRing A Modification (Position 4)Ring B ModificationPredicted Impact on Antioxidant Activity
2-[(E)-2-phenylethenyl]phenol-CH₃ (Electron Donating)-H (Unsubstituted)Baseline
2-[(E)-2-phenylethenyl]phenol-CH₃4'-OH (Electron Donating)Increase
2-[(E)-2-phenylethenyl]phenol-CH₃4'-OCH₃ (Electron Donating)Moderate Increase
2-[(E)-2-phenylethenyl]phenol-CH₃3',5'-diOH (Resveratrol-like)Significant Increase
2-[(E)-2-phenylethenyl]phenol-CH₃4'-Cl (Electron Withdrawing)Variable / Target-Dependent
2-[(E)-2-phenylethenyl]phenol-CH₃4'-NO₂ (Strong Electron Withdrawing)Likely Decrease
2-[(E)-2-phenylethenyl]phenol-H (Unsubstituted)-H (Unsubstituted)Decrease (relative to methyl-substituted)

Advanced Materials Science Applications and Polymer Chemistry

Incorporation into Functional Polymers and Macromolecules

While extensive research on the direct polymerization of 4-methyl-2-[(E)-2-phenylethenyl]phenol as a sole monomer is not widely documented, its structure lends itself to incorporation into various functional polymers. The phenolic hydroxyl group serves as a key site for chemical modification and integration into polymer backbones or as a pendant group.

The presence of the hydroxyl group and the vinyl functionality suggests that this compound could potentially be incorporated into polymers through several mechanisms, though these are largely hypothetical without direct experimental evidence.

Cationic Polymerization: The styrenic double bond could theoretically undergo cationic polymerization. However, the electron-donating hydroxyl group on the aromatic ring would likely interfere with the cationic active center, making this a challenging route without prior protection of the hydroxyl group.

Radical Polymerization: Similar to cationic polymerization, the vinyl group could be a target for radical polymerization. Again, the phenolic hydroxyl group can act as a radical scavenger or chain transfer agent, which would inhibit or terminate the polymerization process. Therefore, protection of the hydroxyl group would likely be a prerequisite for successful radical polymerization.

More feasible approaches involve leveraging the reactivity of the hydroxyl group:

Polycondensation: The phenolic -OH group can react with suitable co-monomers, such as dicarboxylic acids or their derivatives, to form polyesters. It could also be incorporated into polycarbonates, polyethers, or epoxy resins.

Post-polymerization Modification: A pre-formed polymer with reactive sites could be chemically modified to attach the this compound moiety as a side chain. This approach allows for the introduction of its specific properties onto a well-defined polymer backbone.

The phenylethenyl group in this compound is a key structural element for creating conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, exhibit interesting electronic and optical properties. The synthesis of such polymers could involve coupling reactions (e.g., Heck, Suzuki, or Sonogashira coupling) after converting the hydroxyl group into a more reactive functional group, such as a halide or a boronic ester. The resulting polymers would have a π-conjugated system that includes the stilbene-like unit, which is desirable for applications in organic electronics. The arrangement of different aromatic heterocycles in conjugated polymer backbones can be a strategy to increase the solubility of low band gap polymers. orientjchem.org

Role in Organic Electronic Materials

Stilbene (B7821643) derivatives are known for their photoluminescent and electroluminescent properties, making them attractive for use in organic electronic devices. The incorporation of the this compound unit into polymers could lead to materials for:

Organic Photovoltaics (OPVs): The photoactive nature of the stilbene core suggests potential for use in the active layer of organic solar cells, where it could contribute to light absorption and exciton (B1674681) generation.

Organic Field-Effect Transistors (OFETs): The π-conjugated system is essential for charge transport, and polymers containing this moiety could be investigated as semiconductor materials in OFETs.

Potential Application in Organic ElectronicsRole of this compound Moiety
Organic Light-Emitting Diodes (OLEDs)Emissive or charge-transporting layer
Organic Photovoltaics (OPVs)Photoactive material in the active layer
Organic Field-Effect Transistors (OFETs)Semiconductor for charge transport

Applications in Sensors and Optical Materials

The sensitivity of the electronic and photophysical properties of stilbene derivatives to their local environment makes them suitable for sensor applications.

Chemical Sensors: Polymers containing the this compound unit could be designed to exhibit changes in their fluorescence or absorption spectra upon binding to specific analytes. The phenolic hydroxyl group, in particular, could serve as a recognition site for certain ions or molecules.

Optical Materials: The high refractive index and nonlinear optical (NLO) properties of conjugated systems like stilbenes are of interest for optical materials. Polymers incorporating this moiety could be used in applications such as waveguides, optical switching, and frequency doubling. The stilbene structure is a well-known chromophore that can be tailored for specific optical responses.

The development of polymers containing hydroxystilbene derivatives is an active area of research, with the goal of creating new materials with tailored properties for a wide range of advanced applications.

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